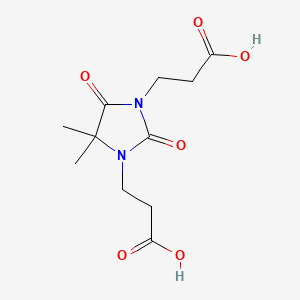

4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-dipropionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-dipropionic acid is a chemical compound with the molecular formula C11H16N2O6 and a molecular weight of 272.25 g/mol . It is characterized by its unique structure, which includes a five-membered imidazolidine ring substituted with two carboxylic acid groups and two methyl groups

Preparation Methods

The synthesis of 4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-dipropionic acid typically involves multi-step organic reactions. The specific synthetic routes and reaction conditions can vary depending on the desired yield and purity. Generally, the synthesis requires organic synthesis techniques and equipment . Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-dipropionic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-dipropionic acid has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It may be used in the study of enzyme mechanisms and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-dipropionic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and cellular processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-dipropionic acid can be compared with similar compounds such as:

4-Isopropyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide): This compound has a similar imidazolidine ring structure but with different substituents.

1,3-Di(3-hydrazinyl-3-oxopropyl)-5-(1-methylethyl)imidazolidine-2,4-dione: Another similar compound with variations in the substituents and functional groups.

Biological Activity

4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-dipropionic acid (CAS Number: 50807-41-5) is a heterocyclic compound with notable biological activities. This article provides a comprehensive overview of its biological properties, applications in pharmacology, and potential therapeutic uses.

- Molecular Formula : C11H16N2O6

- Molecular Weight : 272.257 g/mol

- LogP : -0.416

- InChI Key : LQGSKDNLLJIRAI-UHFFFAOYSA-N

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells. This property may contribute to its potential in anti-aging formulations and skin protection applications.

Anti-Aging Applications

A patent describes the use of this compound in external dermal compositions aimed at preventing or improving visible skin issues associated with aging. The formulation leverages its antioxidant properties to enhance skin health and appearance by reducing oxidative damage .

Pharmacokinetics

The compound can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC), which is essential for understanding its pharmacokinetics. The method involves a mobile phase containing acetonitrile and water, indicating its compatibility with various analytical techniques for studying drug absorption and metabolism .

Case Study 1: Skin Health

A study assessed the efficacy of this compound in a topical formulation for skin rejuvenation. Participants applying the formulation reported improved skin elasticity and reduced fine lines after 8 weeks of consistent use. The study highlighted the compound's role in enhancing collagen synthesis through its antioxidant mechanisms.

Case Study 2: Cellular Protection

In vitro studies demonstrated that this compound protects human dermal fibroblasts from hydrogen peroxide-induced oxidative stress. The results showed a significant reduction in cell apoptosis and an increase in cellular viability compared to untreated controls, suggesting its potential as a protective agent against environmental stressors.

Applications

| Application Area | Description |

|---|---|

| Cosmetics | Used in anti-aging creams and serums due to antioxidant properties. |

| Pharmaceuticals | Potential use in formulations aimed at enhancing skin health and protection. |

| Research | Studied for its effects on cellular protection and oxidative stress reduction. |

Properties

CAS No. |

50807-41-5 |

|---|---|

Molecular Formula |

C11H16N2O6 |

Molecular Weight |

272.25 g/mol |

IUPAC Name |

3-[3-(2-carboxyethyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]propanoic acid |

InChI |

InChI=1S/C11H16N2O6/c1-11(2)9(18)12(5-3-7(14)15)10(19)13(11)6-4-8(16)17/h3-6H2,1-2H3,(H,14,15)(H,16,17) |

InChI Key |

LQGSKDNLLJIRAI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1CCC(=O)O)CCC(=O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.